Pyridin-2-amine, N-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-1-methylethyl]-
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Overview
Description
Pyridin-2-amine, N-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-1-methylethyl]- is a complex organic compound that belongs to the class of aminopyridines. This compound is characterized by the presence of a pyridine ring substituted with an amine group at the second position, and a piperazine ring attached to a methoxyphenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-amine, N-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-1-methylethyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with a suitable alkylating agent to introduce the piperazine moiety. This is followed by the attachment of the methoxyphenyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through crystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-amine, N-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-1-methylethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Pyridin-2-amine, N-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-1-methylethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the development of advanced materials and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of Pyridin-2-amine, N-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-1-methylethyl]- involves its interaction with specific molecular targets. It is known to bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can influence various signaling pathways, leading to its potential therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A simpler analog with similar structural features but lacking the piperazine and methoxyphenyl groups.
N-(Pyridin-2-yl)amides: Compounds with a pyridine ring and an amide group, showing different biological activities.
3-Bromoimidazo[1,2-a]pyridines: Compounds with a fused imidazo ring, exhibiting distinct pharmacological properties
Uniqueness
Pyridin-2-amine, N-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-1-methylethyl]- is unique due to its complex structure, which combines the pharmacophoric elements of pyridine, piperazine, and methoxyphenyl groups. This combination enhances its potential biological activity and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[1-[4-(3-methoxyphenyl)piperazin-1-yl]propan-2-yl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-16(21-19-8-3-4-9-20-19)15-22-10-12-23(13-11-22)17-6-5-7-18(14-17)24-2/h3-9,14,16H,10-13,15H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZHZTKRMCCVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC(=CC=C2)OC)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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